Methyl 4-methoxy-1H-indazole-3-carboxylate
Overview
Description
Methyl 4-methoxy-1H-indazole-3-carboxylate is a chemical compound with the molecular formula C10H10N2O3 It is a derivative of indazole, a bicyclic aromatic heterocycle, and is characterized by the presence of a methoxy group at the 4-position and a carboxylate ester at the 3-position of the indazole ring
Mechanism of Action
Target of Action
Methyl 4-methoxy-1H-indazole-3-carboxylate is a derivative of indazole, a heterocyclic compound . Indazole derivatives have been found to interact with multiple receptors, making them biologically active pharmacophores . They have been reported to inhibit, regulate, and modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
The compound’s interaction with its targets leads to the inhibition, regulation, and modulation of the aforementioned kinases . This can result in changes in cell cycle progression and cell volume regulation, potentially influencing the treatment of diseases induced by these kinases, such as cancer .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily those involving the CHK1, CHK2, and h-sgk kinases . The downstream effects of these interactions can include alterations in cell cycle progression and cell volume regulation .
Pharmacokinetics
The compound’s solubility in chloroform and methanol suggests that it may be well-absorbed and distributed in the body
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its influence on the CHK1, CHK2, and h-sgk kinases . By inhibiting, regulating, and modulating these kinases, the compound could potentially alter cell cycle progression and cell volume regulation . This could have therapeutic implications for diseases such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-1H-indazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the nitration of 2-methyl-3-nitroaniline, followed by a series of reactions including bromination, methoxylation, and esterification to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the process generally involves large-scale application of the synthetic routes mentioned above, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-1H-indazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group in precursors can be reduced to amines.
Substitution: Electrophilic substitution reactions can occur at the indazole ring, particularly at positions 1 and 2.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine) and sulfonyl chlorides are often employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-formyl-1H-indazole-3-carboxylate, while reduction of the nitro group in precursors can produce 2-amino-4-methoxy-1H-indazole-3-carboxylate .
Scientific Research Applications
Methyl 4-methoxy-1H-indazole-3-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl 1H-indazole-3-carboxylate: Lacks the methoxy group at the 4-position, which may affect its chemical reactivity and biological activity.
4-Methoxy-1H-indazole-3-carboxylic acid: The carboxylic acid group instead of the ester group can influence its solubility and reactivity.
Uniqueness
Methyl 4-methoxy-1H-indazole-3-carboxylate is unique due to the presence of both the methoxy group and the carboxylate ester, which can confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
Methyl 4-methoxy-1H-indazole-3-carboxylate is a member of the indazole family, which has garnered attention for its diverse biological activities. This compound, characterized by its methoxy and carboxylate functional groups, has been investigated for its potential therapeutic applications, particularly in oncology and enzyme inhibition. This article synthesizes current research findings on the biological activities of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic implications.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 202.20 g/mol. The structure features a methoxy group at the 4-position and a carboxylate group at the 3-position of the indazole ring, contributing to its unique biological properties.
This compound exhibits its biological effects primarily through interaction with various molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular pathways, potentially leading to anticancer effects. For instance, it can modulate the activity of kinases that play crucial roles in cell proliferation and survival .
- Receptor Binding : It may also interact with receptors that regulate critical biological processes, affecting cellular signaling pathways and gene expression .
Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : Research indicates that this compound can inhibit the proliferation of various cancer cell lines. For example, it has demonstrated significant activity against breast cancer cell lines (e.g., MDA-MB-231) with IC50 values in the micromolar range .
- Mechanistic Insights : The compound's anticancer effects are associated with its ability to induce apoptosis and inhibit cell migration by downregulating specific oncogenes .
Enzyme Inhibition
The compound has been identified as a potential inhibitor of several key enzymes:
- PAK1 Kinase Inhibition : this compound derivatives have shown promising results as PAK1 inhibitors, which are important in cancer metastasis. The structure-activity relationship (SAR) studies suggest that certain substitutions enhance inhibitory potency .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
Substituent Position | Effect on Activity |
---|---|
4-position (methoxy) | Enhances binding affinity to targets |
3-position (carboxylate) | Critical for enzyme inhibition |
Additional substitutions | Can improve selectivity and potency |
Research indicates that modifying these positions can lead to derivatives with enhanced biological activities, allowing for targeted drug design .
Study on Anticancer Activity
A recent study evaluated the efficacy of this compound against various cancer cell lines. The results indicated:
- Cell Line Sensitivity : Significant inhibition was observed in MDA-MB-231 cells with an IC50 value of approximately 25 µM.
- Mechanism Elucidation : Further analysis revealed that the compound triggers apoptosis through mitochondrial pathways and inhibits key signaling pathways involved in cell survival.
Enzyme Inhibition Study
Another study focused on the enzyme inhibitory effects of this compound:
- PAK1 Inhibition : The derivative exhibited an IC50 value of 9.8 nM against PAK1, demonstrating high selectivity compared to other kinases tested.
- Biological Implications : This selectivity suggests potential therapeutic applications in cancer treatment where PAK1 is implicated in tumor progression .
Properties
IUPAC Name |
methyl 4-methoxy-1H-indazole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-7-5-3-4-6-8(7)9(12-11-6)10(13)15-2/h3-5H,1-2H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHTKTZDEOKQZJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1C(=NN2)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696361 | |
Record name | Methyl 4-methoxy-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865887-07-6 | |
Record name | Methyl 4-methoxy-1H-indazole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00696361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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